3-Acetylbenzo[b]furan
Overview
Description
3-Acetylbenzo[b]furan is a chemical compound that is part of the benzo[b]furan family. This family of compounds is characterized by a fused benzene and furan ring system, which can be modified in various ways to produce derivatives with different properties and potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of 3-acetylbenzo[b]furan derivatives has been explored in the context of developing compounds with cysteinyl leukotriene receptor 2 antagonistic activity. These derivatives were prepared through a multi-step process starting with 3-aminobenzo[b]furans. The initial acylation step involved the use of 5-methylisoxazole-4-carboxylic acid chloride, followed by a basic cleavage of the isoxazole ring to yield the desired products . Another approach described the synthesis of 3-acetoacetylaminobenzo[b]furan derivatives, where the enol isomers were obtained as stable isomers due to the formation of hydrogen bonding between the enol hydroxyl group and the amidocarbonyl group . Additionally, a palladium-catalyzed annulation of o-alkynylphenols with aryl halides has been reported as an efficient synthetic pathway for the generation of 2,3-diarylbenzo[b]furan, which is structurally related to 3-acetylbenzo[b]furan .
Molecular Structure Analysis
The molecular structure of 3-acetylbenzo[b]furan derivatives is characterized by the presence of a modified triene system at the 3-position. The planarity of the C-2 substituent through the C-3 side chain in the enol compound suggests the existence of a modified conjugational triene system, which may influence the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of benzo[b]furan derivatives can be influenced by the position of substituents on the fused ring system. For instance, the acetylation of bz-halobenzofurans has been studied, revealing that acetylation occurs at positions activated by the furan ring. In some cases, diacetylation and halogen migration were observed, leading to the formation of haloketones, which could be further converted to carboxylic acids by the bromoform reaction .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-acetylbenzo[b]furan are not detailed in the provided papers, the general properties of benzo[b]furan derivatives can be inferred. These compounds typically exhibit planarity due to the conjugated system within the fused rings, which can affect their electronic properties and reactivity. The presence of functional groups such as acetyl or amino groups can also influence properties like solubility, boiling and melting points, and stability .
Scientific Research Applications
Synthesis of Novel Compounds
3-Acetylbenzo[b]furan derivatives are utilized in synthesizing various novel compounds, demonstrating a range of biological activities. For instance, derivatives of 3-acetylbenzo[b]furan are involved in the creation of novel azines, azolotriazines, and other heterocyclic compounds with potential pharmaceutical applications (Sanad & Mekky, 2018). Similarly, other studies have synthesized new chemical entities using furan derivatives, contributing to the field of medicinal chemistry and drug development (Kumar et al., 2017).
Antimicrobial and Antioxidant Activities
Research has explored the antimicrobial and antioxidant properties of furan-based compounds. For instance, a study synthesized furan-based imidazolones, showcasing their effectiveness against various microbial strains and their potential as antioxidants (Chandrashekarachar et al., 2016).
Pharmacological Applications
3-Acetylbenzo[b]furan derivatives have been evaluated for their pharmacological potential. Research has demonstrated the application of these compounds in treating conditions like type 2 diabetes, where they exhibit inhibitory activity against specific enzymes related to the disease (Mphahlele et al., 2020).
Synthesis of Functionalized Benzo[b]furans
Studies have developed methods for the synthesis of functionalized benzo[b]furans, which are crucial in pharmaceutical and organic chemistry. For example, a one-pot approach for synthesizing 2,3-diarylbenzo[b]furan derivatives has been developed, showcasing the versatility of these compounds in chemical synthesis (Singh et al., 2018).
Antiproliferative Agents in Cancer Research
Some studies have synthesized and evaluated 3-functionalized benzo[b]furans as antiproliferative agents, particularly against human melanoma cell lines. These compounds have shown promise in inhibiting cell division and inducing apoptosis in cancer cells (Kwiecień et al., 2019).
Material Science and Electronics
In material science, derivatives of 3-Acetylbenzo[b]furan have been utilized in organic electronics, such as in the fabrication of organic thin film transistors, demonstrating their versatility beyond biomedical applications (Zhao et al., 2017).
Safety And Hazards
In case of eye contact with 3-Acetylbenzo[b]furan, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure and lie down .
properties
IUPAC Name |
1-(1-benzofuran-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGABJRZTFUHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461162 | |
Record name | 3-Acetylbenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylbenzo[b]furan | |
CAS RN |
66611-15-2 | |
Record name | 3-Acetylbenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-benzofuran-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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